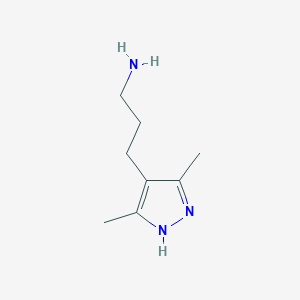

3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Descripción

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGYDKLNJOBMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649281 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-75-9 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step sequence starting from readily available commercial reagents. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visual diagrams of the synthetic route and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a five-step process:

-

Synthesis of 3,5-dimethyl-1H-pyrazole: The initial step involves the condensation of acetylacetone with hydrazine hydrate to form the pyrazole core.

-

Vilsmeier-Haack Formylation of 3,5-dimethyl-1H-pyrazole: To introduce a functional group at the 4-position, a Vilsmeier-Haack reaction is employed to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation with malononitrile to extend the carbon chain and introduce a nitrile group, forming 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile.

-

Michael Addition: A subsequent Michael addition of a hydride source will reduce the double bond of the acrylonitrile derivative to yield 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile.

-

Reduction of the Nitrile: The final step is the reduction of the nitrile group to the desired primary amine, this compound.

Experimental Protocols and Data

This reaction is a classic condensation to form the pyrazole ring.

Experimental Protocol:

-

To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol or water, add hydrazine hydrate (1.0-1.2 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or heat under reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and subsequent recrystallization from an appropriate solvent.

| Parameter | Value | Reference |

| Reactants | Acetylacetone, Hydrazine Hydrate | [1] |

| Solvent | Water or Ethanol | [1] |

| Catalyst | Glacial Acetic Acid (optional) | [1] |

| Temperature | 0-120 °C | [1] |

| Reaction Time | Varies (typically a few hours) | [1] |

| Yield | >90% | [1] |

| Purity | >99% (by HPLC) | [1] |

This step introduces the aldehyde functionality at the C4 position of the pyrazole ring. It is important to note that the direct formylation of 3,5-dimethyl-1H-pyrazole can be challenging. Therefore, N-protection might be required for a successful reaction. However, for the purpose of this guide, a general procedure for the formylation of a substituted pyrazole is provided.

Experimental Protocol:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.0-2.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF).

-

To this pre-formed reagent, add a solution of the N-substituted 3,5-dimethylpyrazole (1.0 eq) in DMF dropwise, maintaining a low temperature.

-

After the addition, the reaction mixture is typically heated to drive the reaction to completion.

-

Monitor the reaction by TLC.

-

The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

-

The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Reactants | N-substituted 3,5-dimethylpyrazole, POCl₃, DMF | [2] |

| Temperature | 0 °C to reflux | [2] |

| Reaction Time | Varies (typically 1-4 hours) | [2] |

| Work-up | Quenching with ice, neutralization, extraction | [2] |

| Purification | Column chromatography or recrystallization | [2] |

This step extends the carbon chain by reacting the aldehyde with an active methylene compound.

Experimental Protocol:

-

In a reaction vessel, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, water, or a mixture).

-

Add a catalytic amount of a base (e.g., piperidine, ammonium carbonate).

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete as monitored by TLC.

-

The product often precipitates from the reaction mixture upon cooling. It can be collected by filtration, washed, and dried.

| Parameter | Value | Reference |

| Reactants | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, Malononitrile | [3] |

| Catalyst | Ammonium carbonate (20 mol%) | [3] |

| Solvent | Water:Ethanol (1:1) | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 3-20 minutes | [3] |

| Yield | High | [3] |

This step reduces the activated double bond of the acrylonitrile derivative.

Experimental Protocol:

| Parameter | General Conditions |

| Reactant | 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile |

| Reducing Agent | e.g., Sodium borohydride (NaBH₄) in a protic solvent |

| Solvent | Ethanol or Methanol |

| Temperature | 0 °C to room temperature |

| Work-up | Quenching with water, extraction |

The final step involves the reduction of the propanenitrile intermediate to the target primary amine.

Experimental Protocol (using Lithium Aluminum Hydride):

-

To a suspension of lithium aluminum hydride (LiAlH₄, excess) in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere, add a solution of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile (1.0 eq) in the same solvent dropwise at 0 °C.

-

After the addition, the reaction mixture is stirred at room temperature or heated to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to afford the crude product, which can be further purified by distillation or chromatography.[4][5][6][7]

| Parameter | Value | Reference |

| Reactant | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile | [4][5][6][7] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [4][5][6][7] |

| Solvent | Anhydrous Diethyl Ether or THF | [8] |

| Temperature | 0 °C to reflux | [7] |

| Work-up | Fieser workup (H₂O, NaOH(aq), H₂O) | [7] |

Alternative Catalytic Hydrogenation Protocol:

-

Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or elevated temperature until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate to obtain the product.

| Parameter | Value | Reference |

| Reactant | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile | [7] |

| Catalyst | Raney Ni or Pd/C | [7] |

| Solvent | Methanol or Ethanol | |

| Conditions | H₂ atmosphere | [7] |

Experimental Workflows

Conclusion

The synthesis of this compound is a feasible multi-step process that utilizes fundamental organic transformations. This guide provides a robust framework for its preparation, offering detailed procedural outlines and referencing key reaction parameters. Researchers can adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements. The successful synthesis of this pyrazole derivative will provide a valuable tool for the exploration of new chemical entities in drug discovery and development.

References

- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel pyrazole derivative, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents. This document details the available data on the core physicochemical parameters of the title compound, outlines a detailed plausible synthesis protocol, and presents a hypothetical signaling pathway that may be modulated by such derivatives, providing a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the available and estimated physicochemical data for this compound and its parent scaffold, 3,5-dimethylpyrazole, is presented in Table 1. Direct experimental values for the target compound are limited; therefore, predicted values and data from the closely related 3,5-dimethylpyrazole are included to provide a foundational understanding of its chemical nature.

Table 1: Physicochemical Properties

| Property | This compound | 3,5-Dimethylpyrazole (for comparison) |

| Molecular Formula | C₈H₁₅N₃[1] | C₅H₈N₂[2][3][4] |

| Molecular Weight | 153.22 g/mol [1] | 96.13 g/mol [2] |

| Appearance | Solid[1] | White crystalline powder or crystals[2] |

| pKa | Not experimentally determined. | 15.12 ± 0.10 (Predicted)[2] |

| LogP | Not experimentally determined. | 1.010[2] |

| Solubility | Not experimentally determined. | Soluble in water and methanol.[2] |

| Melting Point | Not available. | 105-108 °C[2] |

| Boiling Point | Not available. | 218 °C[2] |

| CAS Number | 936940-75-9[1] | 67-51-6[2][3][4] |

Synthesis and Experimental Protocols

2.1. Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

-

Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile: This intermediate is commercially available, simplifying the initial stage of the synthesis. For research purposes requiring de novo synthesis, a potential route could involve the Michael addition of a cyanide source to a suitable vinylpyrazole precursor.

-

Reduction of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile to this compound: This transformation can be achieved through various established reduction methods.

References

Spectral and Synthetic Profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for the novel compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. Due to the limited availability of experimental data in public literature, this document leverages predictive modeling for NMR and IR spectroscopy and outlines a detailed, practical synthetic protocol.

Molecular Structure and Properties

This compound is a primary amine featuring a substituted pyrazole ring. The pyrazole moiety is a common scaffold in medicinal chemistry, and this compound's structure suggests potential applications as a building block in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃ | --INVALID-LINK-- |

| Molecular Weight | 153.22 g/mol | --INVALID-LINK-- |

| CAS Number | 936940-75-9 | --INVALID-LINK-- |

Predicted Spectral Data

The following spectral data have been predicted using computational models to provide researchers with an expected analytical profile.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.0 (broad s) | Singlet | 1H | N-H (pyrazole) |

| ~2.75 | Triplet | 2H | -CH₂-NH₂ |

| ~2.40 | Triplet | 2H | Pyrazole-CH₂- |

| ~2.20 | Singlet | 6H | 2 x -CH₃ (pyrazole) |

| ~1.75 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.30 (broad s) | Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~145.0 | C | C3/C5-pyrazole |

| ~110.0 | C | C4-pyrazole |

| ~41.0 | CH₂ | -CH₂-NH₂ |

| ~33.0 | CH₂ | -CH₂-CH₂-CH₂- |

| ~21.0 | CH₂ | Pyrazole-CH₂- |

| ~11.0 | CH₃ | 2 x -CH₃ (pyrazole) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine and pyrazole) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1650-1550 | Medium | N-H bend (amine) |

| 1550-1450 | Medium | C=C and C=N stretch (pyrazole ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 153.13 | [M]⁺ (Molecular Ion) |

| 136.12 | [M - NH₃]⁺ |

| 110.10 | [M - C₂H₅N]⁺ |

| 96.08 | [M - C₃H₇N]⁺ (cleavage of propyl amine chain) |

Experimental Protocols

As no direct synthesis for this compound is readily available in the literature, a plausible and efficient two-step synthetic route is proposed starting from the commercially available 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Step 1: Oxidation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal

-

Methodology: Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.

-

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

-

Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, add a solution of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 eq.) in anhydrous DCM.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

-

Step 2: Reductive Amination of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal to this compound

-

Methodology: Reductive amination using ammonia and a suitable reducing agent is a standard method for the synthesis of primary amines from aldehydes.

-

Protocol:

-

Dissolve the crude 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal from Step 1 in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N) in excess.

-

Stir the mixture for 1 hour at room temperature to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol/triethylamine gradient) to afford the pure this compound.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: Proposed synthetic workflow for this compound.

In-Depth Technical Guide: Characterization and Structure Elucidation of CAS 936940-75-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 936940-75-9 is 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine . This molecule belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are significant scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the characterization and structure elucidation of this specific pyrazole derivative, including its physicochemical properties, proposed synthetic route, and spectral analysis. While specific experimental data for this exact compound is not widely published, this guide compiles information from closely related analogs and established chemical principles to provide a robust profile.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 936940-75-9 | |

| Molecular Formula | C₈H₁₅N₃ | |

| Molecular Weight | 153.22 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | CC1=C(CCCN)C(C)=NN1 | |

| InChI | InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11) |

Synthesis and Purification

A plausible synthetic route for this compound can be conceptualized starting from the readily available 3,5-dimethylpyrazole. The synthesis would likely involve a three-step process as outlined below.

Proposed Synthetic Pathway

A potential synthetic workflow is illustrated in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

-

Reagents: 3,5-dimethylpyrazole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure: To a cooled solution of DMF, POCl₃ is added dropwise with stirring to form the Vilsmeier reagent. 3,5-dimethylpyrazole is then added, and the reaction mixture is heated. After completion, the reaction is quenched with ice-water and neutralized to precipitate the product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Knoevenagel Condensation

-

Reagents: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, malononitrile, and a basic catalyst (e.g., piperidine or triethylamine).

-

Procedure: The aldehyde and malononitrile are dissolved in a suitable solvent (e.g., ethanol or toluene), and a catalytic amount of the base is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The product, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile, is isolated upon cooling and crystallization or by chromatographic purification.

Step 3: Reduction of the Nitrile and Alkene

-

Reagents: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile and a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Procedure (with LiAlH₄): The nitrile is added to a suspension of LiAlH₄ in dry THF under an inert atmosphere. The reaction is stirred at room temperature or gently heated. After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic solvent is evaporated to yield the final product.

Purification

The final product, this compound, can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or by recrystallization from a suitable solvent system.

Structure Elucidation

The structure of the target compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The predicted chemical shifts are summarized in Table 2.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole-NH | ~10-12 | br s | 1H |

| -CH₂- (attached to pyrazole) | ~2.4 | t | 2H |

| -CH₂- (central) | ~1.7 | m | 2H |

| -CH₂- (attached to NH₂) | ~2.7 | t | 2H |

| Pyrazole-CH₃ | ~2.1 | s | 6H |

| -NH₂ | ~1.5-3.0 (variable) | br s | 2H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are presented in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3, C5 | ~145 |

| Pyrazole C4 | ~110 |

| -CH₂- (attached to pyrazole) | ~20 |

| -CH₂- (central) | ~30 |

| -CH₂- (attached to NH₂) | ~42 |

| Pyrazole-CH₃ | ~11 |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak and major fragmentation patterns are detailed in Table 4.

| Ion | m/z (expected) | Description |

| [M]⁺ | 153 | Molecular ion |

| [M-NH₃]⁺ | 136 | Loss of ammonia |

| [M-C₃H₇N]⁺ | 96 | Cleavage of the propylamino side chain |

| [C₄H₅N₂]⁺ | 81 | Pyrazole ring fragment |

The fragmentation pattern would likely involve cleavage of the propyl side chain, with the base peak potentially corresponding to the stable pyrazole fragment.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3].

The presence of the basic amino group in the side chain of the target molecule suggests it could act as a ligand for various biological targets, such as receptors or enzymes. Further research would be necessary to elucidate its specific biological activities and mechanism of action. A potential workflow for investigating its biological profile is presented below.

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a detailed characterization and structural elucidation of CAS 936940-75-9, this compound. While specific experimental data is limited in the public domain, the information presented, based on analogous structures and established chemical principles, offers a comprehensive profile for this compound. The proposed synthetic route and predicted spectral data provide a solid foundation for its synthesis and identification. The known biological significance of the pyrazole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery and development programs.

References

In-Depth Technical Guide: Solubility Profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, a novel chemical entity with potential applications in pharmaceutical development. In the absence of specific experimental data for this compound, this document outlines the foundational principles governing the solubility of substituted pyrazole amines and furnishes detailed, industry-standard experimental protocols for its empirical determination. The guide is designed to equip researchers with the necessary theoretical framework and practical methodologies to thoroughly characterize the solubility of this and structurally related compounds. Methodologies for thermodynamic and kinetic solubility assays are presented, alongside visualizations of these experimental workflows.

Introduction: Physicochemical Context

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

This compound possesses structural features that suggest a complex solubility profile. The presence of a primary amine group (pKa typically around 9-10) imparts a basic character, suggesting that its solubility will be highly dependent on pH. At physiological pH, the amine group will be predominantly protonated, forming a more soluble salt. The pyrazole ring system and the dimethyl and propyl substituents contribute to the molecule's lipophilicity, which may counteract the solubilizing effect of the amine group. A comprehensive understanding of its solubility across a range of pH values and in different solvent systems is therefore essential for its development.

Predicted Physicochemical Properties and Solubility Profile

While experimental data for this compound is not available in the public domain, we can infer its likely behavior based on its structure and the properties of similar molecules.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H15N3 | Based on chemical structure |

| Molecular Weight | 153.23 g/mol | Based on chemical structure |

| pKa (most basic) | ~9-10 | Typical for a primary aliphatic amine |

| logP | ~1.5 - 2.5 | Estimated based on structural fragments |

| Aqueous Solubility | pH-dependent | Presence of a basic amine group |

| Solubility in Organic Solvents | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | Presence of polar functional groups (amine, pyrazole) |

Table 2: Anticipated Aqueous Solubility Profile

| Condition | Expected Solubility | Rationale |

| Acidic pH (e.g., pH 1-3) | High | The primary amine is fully protonated, forming a highly soluble cationic species. |

| Neutral pH (e.g., pH 7.4) | Moderate to Low | A significant fraction of the amine will be protonated, but the free base, which is less soluble, will also be present in equilibrium. |

| Basic pH (e.g., pH 9-12) | Low | The amine will be predominantly in its neutral, free base form, which is expected to have lower aqueous solubility. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of this compound, the following detailed experimental protocols are recommended. These methods are standard in the pharmaceutical industry for characterizing the solubility of new chemical entities.

Thermodynamic Solubility Assay (Shake-Flask Method)

This assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature and pH when the system is at equilibrium.[1][2]

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Glass vials with screw caps

-

Thermomixer or shaking incubator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the desired buffer (e.g., 1 mL) to the vial.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vials to ensure that excess solid remains.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtrate with the mobile phase.

-

Quantify the concentration of the dissolved compound in the diluted filtrates using a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in an appropriate organic solvent (e.g., DMSO or methanol).[3]

Data Analysis: The solubility is reported as the mean concentration (e.g., in µg/mL or µM) from replicate measurements.

Kinetic Solubility Assay (High-Throughput Method)

This assay measures the solubility of a compound under non-equilibrium conditions and is often used for rapid screening of a large number of compounds.[4][5] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration in solution after a short incubation period.[6][7]

Objective: To rapidly assess the apparent solubility of the compound.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent for direct UV method)

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Centrifuge with plate rotor (for direct UV method)

Procedure (Nephelometric Method):

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).

-

Seal the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Compare the light scattering signal to that of control wells (buffer with DMSO only) to determine the concentration at which precipitation occurs.

Procedure (Direct UV Method):

-

Follow steps 1-4 as in the nephelometric method.

-

After incubation, centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new UV-transparent plate.

-

Measure the absorbance of the supernatant at the compound's λmax using a UV-Vis plate reader.

-

Calculate the concentration of the dissolved compound based on a standard curve.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Thermodynamic Solubility Assay Workflow.

Caption: Kinetic Solubility Assay Workflow.

Conclusion

While specific experimental solubility data for this compound is not yet publicly available, this technical guide provides a robust framework for its characterization. Based on its chemical structure, the compound is anticipated to exhibit pH-dependent aqueous solubility, a critical factor for its potential development as a pharmaceutical agent. The detailed thermodynamic and kinetic solubility assay protocols provided herein offer standardized methods for obtaining reliable and reproducible solubility data. The successful execution of these experiments will be crucial in guiding formulation development and predicting the in vivo behavior of this promising compound.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. evotec.com [evotec.com]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Commercial Availability and Technical Profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and a plausible synthetic route for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. While specific biological data for this compound is not extensively published, this guide also explores the well-documented biological significance of the pyrazole scaffold in drug discovery, offering context for its potential applications. The information is presented to support researchers and professionals in medicinal chemistry and drug development in evaluating and utilizing this compound.

Commercial Availability

This compound is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes. The compound is typically offered in research quantities.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Sigma-Aldrich | 936940-75-9[1] | C₈H₁₅N₃[1] | 153.22 g/mol [1] | Product of ChemBridge Corp. |

| Various Suppliers | 936940-75-9 | C₈H₁₅N₃ | 153.23 g/mol | Available in reagent grade.[2] |

Table 1: Commercial Supplier Information

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃ | [1][2] |

| Molecular Weight | 153.22 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 936940-75-9 | [1] |

Table 2: Physicochemical Data

Proposed Synthesis Protocol

Experimental Protocol: Reduction of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile

Materials:

-

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., sodium sulfate, water, 15% aqueous sodium hydroxide)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (a molar excess, typically 2-4 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Nitrile: Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Workup: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether or THF.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography on silica gel.

Caption: Proposed synthesis of the target amine via nitrile reduction.

Biological Context and Potential Significance

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4] The presence of the 3,5-dimethylpyrazole moiety in the target compound suggests potential for biological activity.

Numerous studies have highlighted the diverse pharmacological properties of pyrazole derivatives, including:

-

Anticancer Activity: Many pyrazole-containing compounds have been investigated as potential anticancer agents, targeting various mechanisms within cancer cells.[5][6][7][8][9]

-

Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Activity: Pyrazole derivatives have shown promise as antimicrobial and antifungal agents.[4]

The structural features of this compound, specifically the pyrazole core and the flexible propanamine side chain, make it an interesting candidate for screening in various biological assays to explore its potential therapeutic applications.

Caption: Structural components and potential biological activities.

Conclusion

This compound is a commercially available compound with potential for applications in drug discovery and development, owing to the established biological significance of the pyrazole scaffold. This guide provides essential technical information, including a feasible synthesis protocol, to facilitate its use in research. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound DiscoveryCPR 936940-75-9 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific safety and toxicological data are available for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. The information provided herein is based on general knowledge of pyrazole derivatives and related chemical compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. All laboratory work should be performed by trained personnel in a well-ventilated area, adhering to all institutional and governmental safety regulations.

Chemical and Physical Properties

A summary of the known physical and chemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 936940-75-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₁₅N₃ | Sigma-Aldrich[1] |

| Molecular Weight | 153.22 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid (form) | Sigma-Aldrich[1] |

| SMILES String | NCCCC1=C(C)NN=C1C | Sigma-Aldrich[1] |

| InChI Key | LCGYDKLNJOBMBD-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Hazard Identification and Safety Precautions

General Hazards of Pyrazole Derivatives:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Damage: Can cause serious eye irritation or damage.[2]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[3]

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

It is recommended to use a licensed disposal company.

Proposed Experimental Protocol: Synthesis of this compound

The following is a theoretical multi-step synthesis protocol based on general synthetic methods for substituted pyrazoles. This protocol has not been validated and should be adapted and optimized by qualified researchers.

Step 1: Vilsmeier-Haack formylation of 3,5-dimethylpyrazole

-

To a stirred solution of 3,5-dimethylpyrazole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Knoevenagel condensation with malononitrile

-

Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and malononitrile in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., piperidine or triethylamine).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to allow the product, 2-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile, to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Reduction of the dinitrile and double bond

-

In a high-pressure reactor, suspend the product from Step 2 in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney nickel or palladium on carbon.

-

Pressurize the reactor with hydrogen gas (H₂).

-

Heat the reaction mixture and maintain it under pressure with stirring for an extended period until the reduction is complete.

-

Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Visualizations

Caption: Proposed synthetic workflow for this compound.

References

Potential Derivatives of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neurological activities. The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine presents a versatile starting material for the development of novel derivatives. Its structure combines the proven pharmacophore of the 3,5-dimethylpyrazole ring with a flexible propanamine side chain, offering a key vector for chemical modification.

This technical guide explores the potential for generating diverse libraries of compounds through derivatization of the primary amine of this compound. We will detail proposed synthetic pathways for N-acylation, N-sulfonylation, and N-alkylation, providing generalized experimental protocols based on established chemical methodologies. Furthermore, we will discuss the potential biological significance of these derivatives by drawing parallels with structurally related compounds exhibiting notable bioactivities. All quantitative data, where available in analogous systems, will be presented in structured tables, and key experimental workflows will be visualized using Graphviz diagrams.

Core Structure: this compound

The foundational molecule for the proposed derivatives is this compound. Its chemical structure features a 3,5-dimethyl-substituted pyrazole ring at the 4-position of a propyl amine chain. The primary amine group serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.

Potential Synthetic Derivatives

The primary amine of the core structure can be readily modified through several key reactions to yield a variety of derivatives with potentially novel biological activities.

N-Acyl Derivatives (Amides)

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. Amide derivatives of the core compound can be synthesized by reacting this compound with a variety of carboxylic acids, acid chlorides, or acid anhydrides.

A common and effective method for amide bond formation involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[1][2][3].

-

Preparation: Dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.

-

Coupling: Add the coupling agent (e.g., HATU, 1.2 eq.) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel[1][2][3].

N-Sulfonyl Derivatives (Sulfonamides)

Sulfonamides are another important class of pharmacophores known for their diverse biological activities. These derivatives can be prepared by reacting the primary amine of the core structure with various sulfonyl chlorides in the presence of a base.

-

Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude sulfonamide can be purified by column chromatography or recrystallization[4][5].

N-Alkyl Derivatives

N-alkylation of the primary amine can introduce a variety of alkyl or arylalkyl groups, which can significantly influence the lipophilicity, steric bulk, and ultimately the biological activity of the resulting secondary or tertiary amines. Reductive amination is a widely used and efficient method for this transformation.

-

Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise at room temperature[6][7].

-

Reaction: Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography[6][7].

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of this compound are not extensively reported, the broader class of pyrazole-containing compounds exhibits a vast array of pharmacological activities. By examining structurally analogous compounds, we can infer potential therapeutic applications for the proposed derivatives.

Table 1: Potential Biological Activities of N-Substituted 3-(Pyrazol-4-yl)propanamine Analogs

| Derivative Class | Potential Biological Activities | Rationale from Analogous Structures |

| N-Acyl | Anti-inflammatory, Anticancer, Antimicrobial | Amide-containing pyrazoles are known to exhibit a wide range of bioactivities. The nature of the acyl group can significantly modulate the activity, with aromatic and heterocyclic acyl groups often conferring potent effects. |

| N-Sulfonyl | Anticancer, Antibacterial, Carbonic Anhydrase Inhibition | The sulfonamide moiety is a key feature in many marketed drugs. Pyrazole sulfonamides have shown promise as anticancer agents and inhibitors of various enzymes. |

| N-Alkyl | Neurological (e.g., antidepressant, antipsychotic), Receptor Modulation (e.g., cannabinoid, histamine) | The introduction of alkyl and aralkyl groups can tune the compound's properties to interact with specific receptors in the central nervous system. The length and nature of the alkyl chain are critical for receptor affinity and selectivity. |

Conclusion

The core structure of this compound provides a promising platform for the development of novel therapeutic agents. The synthetic accessibility of its primary amine allows for the straightforward generation of diverse libraries of N-acyl, N-sulfonyl, and N-alkyl derivatives. The established biological importance of the pyrazole nucleus, coupled with the potential for fine-tuning pharmacological properties through derivatization of the propanamine side chain, makes this an attractive area for further investigation in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and exploration of these potential derivatives. Further screening of these novel compounds will be essential to elucidate their specific biological activities and establish definitive structure-activity relationships.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Review of 3,5-dimethyl-1H-pyrazole Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This document details their synthesis, summarizes their anti-inflammatory, antimicrobial, and anticancer properties with quantitative data, provides detailed experimental protocols for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.

Synthesis of 3,5-dimethyl-1H-pyrazole Derivatives

The synthesis of the 3,5-dimethyl-1H-pyrazole core and its derivatives is most commonly achieved through the condensation reaction of a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), with a hydrazine derivative. This versatile and efficient method allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.

One of the foundational methods is the Knorr pyrazole synthesis, which has been adapted and modified to improve yields and simplify procedures.[1]

General Synthetic Scheme

A general representation of the synthesis of 1-substituted-3,5-dimethyl-1H-pyrazole derivatives is depicted below. The reaction typically proceeds by refluxing acetylacetone with a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid.

Caption: General synthesis of 1-substituted-3,5-dimethyl-1H-pyrazoles.

Biological Activities

3,5-dimethyl-1H-pyrazole derivatives have been extensively investigated for a variety of pharmacological activities, with the most prominent being their anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

Many 3,5-dimethyl-1H-pyrazole derivatives exhibit potent anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][3] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and serves as a prime example of the therapeutic potential of this class of compounds.

Mechanism of COX-2 Inhibition: The selectivity of these pyrazole derivatives for COX-2 over COX-1 is often attributed to the structural differences between the active sites of the two enzymes. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky substituents often found on the pyrazole ring of the inhibitors.[4] This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][6]

Caption: Inhibition of the COX-2 pathway by 3,5-dimethyl-1H-pyrazole derivatives.

Some derivatives also exhibit COX-2-independent anti-inflammatory effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[7]

Quantitative Data: Anti-inflammatory Activity

| Compound | In vivo Assay | Dose | % Inhibition of Edema | Reference |

| 3a | Carrageenan-induced paw edema | 100 mg/kg | 70.73 | [8] |

| 3b | Carrageenan-induced paw edema | 100 mg/kg | 86.47 | [8] |

| 3c | Carrageenan-induced paw edema | 100 mg/kg | 81.08 | [8] |

| 13i | Carrageenan-induced paw edema | 50 mg/kg | 72.4 | [9] |

Antimicrobial Activity

A significant number of 3,5-dimethyl-1H-pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11] The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3a | E. coli | >100 | [10] |

| 5a | E. coli | 50 | [10] |

| 3a | S. aureus | 50 | [10] |

| 5a | S. aureus | 25 | [10] |

| 3 | E. coli | 0.25 | [12] |

| 4 | S. epidermidis | 0.25 | [12] |

| 2 | A. niger | 1 | [12] |

| 21a | S. aureus | 62.5 | [11] |

| 21a | C. albicans | 2.9 | [11] |

Anticancer Activity

The anticancer potential of 3,5-dimethyl-1H-pyrazole derivatives is a rapidly growing area of research. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[13][14]

Mechanism of Anticancer Action: One of the key mechanisms involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase cascade.[13][15] Additionally, some derivatives have been found to interfere with critical cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Apoptosis induction by 3,5-dimethyl-1H-pyrazole derivatives via ROS and caspases.

Quantitative Data: Anticancer Activity (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |

| 22 | 2.82 | 3.54 | - | - | [14] |

| 23 | 4.16 | 6.28 | - | - | [14] |

| 27 | 16.50 | - | - | - | [14] |

| 37 | 5.21 | - | - | - | [14] |

| 3f | 14.97 (MDA-MB-468) | - | - | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 3,5-dimethyl-1H-pyrazole derivatives.

Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole

Materials:

-

Acetylacetone

-

Phenylhydrazine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (0.1 mol) in 100 mL of ethanol.

-

Slowly add phenylhydrazine (0.1 mol) to the stirred solution at room temperature.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure 1-phenyl-3,5-dimethyl-1H-pyrazole.

Anticancer Activity: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator, microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

-

Test compounds

-

Standard antibiotic/antifungal drugs

-

96-well microplates

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer.

Procedure:

-

Divide the rats into groups (n=6): control, standard, and test groups.

-

Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

3,5-dimethyl-1H-pyrazole derivatives represent a versatile and promising scaffold in drug discovery. Their straightforward synthesis and diverse biological activities, including potent anti-inflammatory, antimicrobial, and anticancer effects, make them attractive candidates for further development. The mechanisms of action, particularly the inhibition of COX-2 and the induction of apoptosis, provide a solid foundation for rational drug design. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important class of compounds.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine as a versatile building block in the design and synthesis of novel therapeutic agents. The inherent structural features of the pyrazole core, coupled with the reactive primary amine, make this scaffold a valuable starting point for developing potent and selective modulators of various biological targets, particularly protein kinases implicated in cancer and inflammatory diseases.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal anchor for binding to the ATP-binding site of protein kinases. The title compound, this compound, offers a strategic advantage by providing a flexible three-carbon linker terminating in a primary amine. This amine group serves as a key handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of the 3,5-dimethylpyrazole core have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival. These include the PI3K/Akt/mTOR and EGFR signaling cascades.[1][2]

Synthetic Applications

The primary amine of this compound allows for a variety of chemical transformations to build more complex molecules. Common applications include:

-

Amide Bond Formation: Acylation with carboxylic acids or their derivatives to form amides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

-

Nucleophilic Substitution: Alkylation or arylation to introduce further diversity.

These reactions enable the construction of libraries of compounds for high-throughput screening and lead optimization.

Biological Applications as Kinase Inhibitors

The 3,5-dimethylpyrazole moiety is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase ATP-binding pocket. The substituents at the 1, 3, 4, and 5 positions of the pyrazole ring can be modified to achieve selectivity for specific kinases. Derivatives of this scaffold have shown promise in inhibiting a range of kinases, including those involved in cell cycle regulation and signal transduction.

Quantitative Data on Pyrazole Derivatives

The following tables summarize the in vitro activity of various pyrazole derivatives, highlighting the potential of this scaffold in developing potent biological modulators.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 3d | MCF-7 (Breast) | Cytotoxicity | 10 | [3] |

| 3e | MCF-7 (Breast) | Cytotoxicity | 12 | [3] |

| 5a | MCF-7 (Breast) | Cytotoxicity | 14 | [3] |

| 43 | MCF-7 (Breast) | Cytotoxicity | 0.25 | [1] |

| C5 | MCF-7 (Breast) | Antiproliferative | 0.08 | [2] |

| 118 | HCT116 (Colon) | Cytotoxicity | 8.34 | [1] |

| 118 | MCF-7 (Breast) | Cytotoxicity | 4.98 | [1] |

| 53 | HepG2 (Liver) | Anticancer | 15.98 | [1] |

| 54 | HepG2 (Liver) | Anticancer | 13.85 | [1] |

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |

| C5 | EGFR | Kinase Inhibition | 0.07 | [2] |

| 43 | PI3K | Kinase Inhibition | Potent Inhibition | [1] |

| 53 | EGFR/VEGFR-2 | Dual Kinase Inhibition | Potent Inhibition | [1] |

| 54 | EGFR/VEGFR-2 | Dual Kinase Inhibition | Potent Inhibition | [1] |

| 1b | Haspin | Kinase Inhibition | 0.057 | [4] |

| 1c | Haspin | Kinase Inhibition | 0.066 | [4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starting from the commercially available 3,5-dimethylpyrazole is outlined below. This multi-step synthesis involves established chemical transformations.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [5][6]

-

To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl3, 1.2 equivalents).

-

Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add a solution of 3,5-dimethylpyrazole (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile (Knoevenagel Condensation)

-

To a solution of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol 3: Synthesis of this compound (Reduction)

-

Method A (Catalytic Hydrogenation):

-

Dissolve 2-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC or disappearance of starting material by LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired amine.

-

-

Method B (Chemical Reduction):

-

Suspend Lithium aluminum hydride (LiAlH4, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C.

-

Slowly add a solution of 2-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile (1 equivalent) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0°C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solid and wash with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Biological Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [7]

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Kinase Inhibition Assay [8]

-